6-(3,4,5-Trimethoxyphenyl)-6-oxohexanoic acid
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Overview
Description
The compound “3,4,5-Trimethoxyphenylacetic acid” is a methoxycinnamic acid with three methoxy substituents at the 3-, 4- and 5-positions . It has a molecular formula of C11H14O5 .
Synthesis Analysis
There are studies on the synthesis of related compounds. For instance, a study discussed the design, synthesis, and evaluation of 3,4,5-trimethoxyphenyl-based derivatives as dual EGFR/HDAC hybrid inhibitors . Another study discussed the design and synthesis of (E)-3-(3,4,5-trimethoxyphenyl) acrylic acid (TMCA) amide derivatives as anticonvulsant and sedative agents .
Molecular Structure Analysis
The molecular structure of “3,4,5-Trimethoxyphenylacetic acid” has a molecular weight of 226.2259 . It’s also related to “3-(3,4,5-Trimethoxyphenyl)propionic acid” which has a molecular weight of 240.25 .
Chemical Reactions Analysis
While specific chemical reactions involving “6-(3,4,5-Trimethoxyphenyl)-6-oxohexanoic acid” are not available, related compounds such as “3,4,5-Trimethoxyphenylacetic acid” are used in the preparation of 3-phenylcoumarins as antidepressant agents .
Physical And Chemical Properties Analysis
“3,4,5-Trimethoxyphenylacetic acid” has a melting point of 117-120 °C, a boiling point of 327.83°C (rough estimate), and a density of 1.2668 (rough estimate). It is soluble in chloroform and methanol .
Scientific Research Applications
Reactivity and Stability
Unusual Stabilities and Reactivities of Carbenium Salts Compounds with 2,4,6-Trimethoxyphenyl structures, such as tris(2,4,6-trimethoxyphenyl)methanol and bis(2,4,6-trimethoxyphenyl)methanol, demonstrate unique stability and reactivity patterns when interacting with acids like perchloric acid. The resultant carbenium salts exhibit considerable inertness even under conditions that typically promote reactions, indicating a remarkable stability of the formed structure (Wada et al., 1997).
Synthesis and Interconversion
Synthesis and Interconversion of Aroyl-oxohexanoic Acids and Aryl-furanpropionic Acids The synthesis of 6-aroyl-4-oxohexanoic acids involved acid-catalyzed solvolysis, showing equilibrium in certain cases and offering insights into the reaction mechanism and product formation. This study highlights the interplay between structural variations and the reaction pathway in the synthesis of these compounds (Short & Rockwood, 1969).
Mass Spectrometry and Fragmentation
Mass Spectrometric Characterization and Fragmentation Mechanisms The study on monocarboxylic acids like 5-oxohexanoic acid and 6-oxoheptanoic acid unveils their fragmentation behavior under collision-induced dissociation. The research provides a detailed analysis of the fragmentation pathways, backed by both experimental and theoretical (DFT calculations) insights, contributing to a deeper understanding of the behavior of these compounds in mass spectrometry (Kanawati et al., 2007).
Safety And Hazards
Future Directions
While specific future directions for “6-(3,4,5-Trimethoxyphenyl)-6-oxohexanoic acid” are not available, related compounds have been studied for their potential use in the treatment of various conditions. For example, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared for their potential anticancer activity .
properties
IUPAC Name |
6-oxo-6-(3,4,5-trimethoxyphenyl)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-19-12-8-10(9-13(20-2)15(12)21-3)11(16)6-4-5-7-14(17)18/h8-9H,4-7H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVFWATXFXVPDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4,5-Trimethoxyphenyl)-6-oxohexanoic acid |
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